(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one
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Overview
Description
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a cyclohexanone ring substituted with a tert-butyl group and a fluorine atom, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one typically involves the fluorination of a suitable cyclohexanone precursor. One common method is the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to maintain consistency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the production efficiency while ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-tert-Butyl-2-fluorocyclohexan-1-one: A stereoisomer with different spatial arrangement.
(2S,4R)-4-tert-Butyl-2-hydroxycyclohexan-1-one: Similar structure but with a hydroxyl group instead of fluorine.
(2S,4R)-4-tert-Butyl-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(2S,4R)-4-tert-Butyl-2-fluorocyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The specific stereochemistry also plays a crucial role in its interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
23510-86-3 |
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Molecular Formula |
C10H17FO |
Molecular Weight |
172.24 g/mol |
IUPAC Name |
(2S,4R)-4-tert-butyl-2-fluorocyclohexan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
FDEQGSUXDUOCAO-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCC(=O)[C@H](C1)F |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)F |
Origin of Product |
United States |
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